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Introduction: Salidroside (C14H20O7) is a potent phenylpropanoid glycoside derived from the

roots of Rhodiola rosea, a plant with a long history in traditional medicine.[1][2] With its broad

spectrum of pharmacological properties, including neuroprotective, anti-inflammatory, and

antioxidant effects, salidroside is a compound of significant interest for therapeutic

development.[1][2] A critical step in this development is the thorough characterization of its

toxicological profile. This technical guide provides a consolidated overview of the preliminary

safety data for salidroside, focusing on in vivo and in vitro toxicity studies.

In Vivo Toxicity Studies
Recent studies on a sustainably produced, bioengineered, nature-identical salidroside have

provided key data on its safety profile in animal models. These studies, conducted in

compliance with Good Laboratory Practice (GLP) and OECD guidelines, indicate a very low

level of toxicity.[3][4]

Acute Oral Toxicity
An acute oral toxicity study utilizing the up-and-down procedure was conducted to determine

the potential for toxicity following a single high dose. No mortalities, gross signs of toxicity, or

abnormal behaviors were reported during the 14-day observation period.[3]
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A 28-day repeat-dose oral toxicity study was performed to evaluate the effects of repeated

exposure. No mortalities or salidroside-related adverse clinical observations were reported

during the study.[3] The No-Observed-Adverse-Effect Level (NOAEL) was established from this

study, representing the highest dose at which no toxicologically significant effects were

observed.[4][5][6]

Data Presentation: In Vivo Toxicity
Table 1: Summary of In Vivo Toxicity Data for Salidroside

Study Type Species Route Duration
Key
Findings

Reference

Acute Oral
Toxicity

Sprague-
Dawley
Rats
(female)

Oral
Gavage

Single Dose
(14-day
observation
)

LD50 > 5000

mg/kg bw
[3]

| 28-Day Repeat Dose | Sprague-Dawley Rats (male & female) | Oral Gavage | 28 Days |

NOAEL ≥ 2000 mg/kg bw/day |[3][4][6] |

Genotoxicity Profile
A standard battery of tests was conducted to evaluate the potential genotoxicity of salidroside,

as recommended by regulatory agencies.[7][8] The collective results from these assays

indicate that salidroside is not genotoxic.[4][7][8]

Data Presentation: Genotoxicity Assays
Table 2: Summary of Genotoxicity Assays for Salidroside
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Assay Test System
Metabolic
Activation

Result Reference

Bacterial
Reverse
Mutation
(Ames) Test

S.
typhimurium &
E. coli

With and
Without S9

Non-
mutagenic

[4][7][8]

Chromosomal

Aberrations

Assay

Mammalian Cells

(e.g., CHO,

HPBL)

With and Without

S9
Non-clastogenic [7][8]

| Mouse Micronucleus Assay | Mice (in vivo) | N/A | Non-genotoxic |[7][8] |

Visualization: Genotoxicity Testing Workflow
Standard workflow for assessing the genotoxicity of a compound.[7][8]

In Vitro Cytotoxicity
The in vitro effects of salidroside are context-dependent. It exhibits cytotoxic and anti-

proliferative properties against various cancer cell lines while demonstrating protective effects

in normal cells subjected to oxidative stress.

Anticancer Effects: Salidroside has been shown to inhibit the proliferation of human breast,

ovarian, and colorectal cancer cells, often by inducing apoptosis (programmed cell death).[9]

[10][11]

Cytoprotective Effects: In non-cancerous cells, such as H9c2 cardiomyocytes, salidroside

protects against injury and apoptosis induced by oxidative stressors like hydrogen peroxide

(H2O2).[12][13][14][15] It shows no cytotoxic effect on healthy cell lines like MCF-10A

(normal breast epithelial cells) and HUVECs (endothelial cells) at concentrations that are

cytotoxic to cancer cells.[16]

Data Presentation: In Vitro Cytotoxicity
Table 3: Summary of In Vitro Cytotoxicity & Cytoprotection Data for Salidroside
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Cell Line Cell Type Assay
Endpoint /
Effect

Effective
Concentrati
ons

Reference

MCF-7
Human
Breast
Cancer

MTT
IC50: 19.48

µM
1-50 µM [9]

MDA-MB-231

Human

Breast

Cancer

MTT IC50: ~40 µM 5-80 µM [16]

SKOV3,

A2780

Human

Ovarian

Cancer

-
Induces

apoptosis
Not specified [10]

HT29

Human

Colorectal

Cancer

-

Induces

apoptosis &

autophagy

Not specified [11]

H9c2

Rat

Cardiomyobla

st

MTT
Protective

(vs. H2O2)
0.1-10 nM [12][13][15]

MCF-10A

Normal

Breast

Epithelial

MTT
No

cytotoxicity
Up to 80 µM [16]

| HUVEC | Human Endothelial | MTT | No cytotoxicity | Up to 80 µM |[16] |

Visualization: Dual Role of Salidroside
Logical diagram of Salidroside's context-dependent cellular effects.[9][10][12][16]

Signaling Pathways in Toxicology
In cancer cells, salidroside's cytotoxic effects are mediated by modulating key signaling

pathways that control apoptosis. Studies show it can alter the balance of pro-apoptotic (e.g.,

Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activate executioner caspases.[9][17][18][19]

Visualization: Apoptosis Pathway in Cancer Cells
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Salidroside-induced apoptosis pathway in cancer cells.[9][17][19]

Experimental Protocols
Bacterial Reverse Mutation (Ames) Test (OECD 471)
This assay evaluates the mutagenic potential of a substance by its ability to induce reverse

mutations in amino-acid-requiring strains of Salmonella typhimurium and Escherichia coli.[20]

[21][22]

Principle: The test detects mutations that restore the bacteria's ability to synthesize an

essential amino acid, allowing them to grow on a medium lacking it.[22]

Methodology: Bacterial cultures are exposed to salidroside at a minimum of five different

concentrations, both with and without an S9 fraction for metabolic activation.[23][24] The S9

fraction is a rat liver homogenate that simulates mammalian metabolism.[21] The mixture is

plated on a minimal agar medium.

Endpoint: After incubation for 48-72 hours at 37°C, the number of revertant colonies is

counted and compared to the solvent control. A positive result is typically a dose-related

increase in revertant colonies.[23]

Acute Oral Toxicity (OECD 425)
This study determines the acute toxicity after a single oral dose.

Principle: The Up-and-Down Procedure is a sequential method using a minimum number of

animals. The dose for each subsequent animal is adjusted up or down based on the

outcome for the previous animal.

Methodology: Female Sprague-Dawley rats were used. A single limit dose of 5000 mg/kg

body weight was administered by oral gavage.[4] Animals were observed for mortality,

clinical signs of toxicity, and behavioral changes for 14 days.

Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%) value, which is the

statistically derived dose that is expected to cause death in 50% of the dosed animals.

28-Day Repeat Dose Oral Toxicity (OECD 407)
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This study provides information on the potential health hazards from repeated exposure over a

longer period.[25]

Principle: To identify target organs and establish a No-Observed-Adverse-Effect Level

(NOAEL).

Methodology: Sprague-Dawley rats (10 per sex per group) were administered salidroside

daily via oral gavage for 28 consecutive days at doses of 500, 1000, and 2000 mg/kg

bw/day.[3] A control group received the vehicle (distilled water).

Endpoints: Observations included clinical signs, body weight, food consumption, hematology,

clinical chemistry, urinalysis, and gross and microscopic pathology of organs.[3]

In Vitro Mammalian Chromosome Aberration Test (OECD
473)
This test identifies agents that cause structural chromosome damage in cultured mammalian

cells.[26]

Principle: Cultured cells (e.g., Chinese Hamster Ovary cells or human peripheral blood

lymphocytes) are exposed to the test substance.[27] Cells are arrested in metaphase, and

chromosomes are examined microscopically for structural aberrations.

Methodology: Cells are treated with at least three analyzable concentrations of salidroside

for a short duration (e.g., 3-6 hours) with and without metabolic activation, and for a longer

duration (e.g., ~24 hours) without activation.

Endpoint: The frequency of cells with one or more structural chromosome aberrations is

determined and compared against concurrent negative and positive controls.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in vivo.[28]

Principle: It quantifies micronuclei, which are small nuclei formed from chromosome

fragments or whole chromosomes that lag behind during cell division.[28]
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Methodology: Mice are typically treated with salidroside, usually on two or more occasions.

[29] Bone marrow or peripheral blood is collected at appropriate intervals after the final dose.

[29] The frequency of micronucleated immature (polychromatic) erythrocytes is scored.[30]

Endpoint: A positive result is a statistically significant, dose-dependent increase in the

frequency of micronucleated cells.

Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound

on cultured cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt

MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan

product.

Methodology: Cells are seeded in 96-well plates and treated with various concentrations of

salidroside for a defined period (e.g., 24-48 hours). The MTT reagent is then added, and

after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO).

Endpoint: The absorbance of the solution is measured with a spectrophotometer. The

intensity of the purple color is directly proportional to the number of viable cells, allowing for

the calculation of percentage viability and the IC50 value (the concentration that inhibits 50%

of cell growth).[9][31]

Conclusion
The preliminary toxicological data for salidroside indicates a high margin of safety. In vivo

studies establish a high LD50 (>5000 mg/kg) and a NOAEL of at least 2000 mg/kg/day in a 28-

day study, suggesting very low acute and sub-chronic toxicity.[3][4] Furthermore, a

comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or

clastogenic activity.[7][8] In vitro studies highlight a promising dual functionality: targeted

cytotoxicity against cancer cells and potent cytoprotective effects in normal cells under stress.

[9][12] Collectively, these findings support the continued investigation of salidroside as a

therapeutic agent with a favorable safety profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11113474/
https://pubmed.ncbi.nlm.nih.gov/11113474/
https://experiments.springernature.com/articles/10.1007/978-1-62703-529-3_9
https://www.spandidos-publications.com/10.3892/or.2015.3857
https://www.mdpi.com/2813-2998/1/1/2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9183058/
https://www.researchgate.net/publication/361022443_Safety_of_a_Sustainably_Produced_Bioengineered_Nature-Identical_Salidroside_Compound
https://www.researchgate.net/publication/42388177_Evaluation_of_salidroside_in_vitro_and_in_vivo_genotoxicity
https://pubmed.ncbi.nlm.nih.gov/20307149/
https://www.spandidos-publications.com/10.3892/or.2015.3857
https://pmc.ncbi.nlm.nih.gov/articles/PMC8651377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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